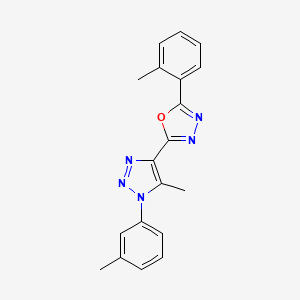![molecular formula C25H21N3O2 B2927813 8-ethoxy-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901246-49-9](/img/structure/B2927813.png)
8-ethoxy-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8-ethoxy-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” belongs to the class of organic compounds known as quinolines and derivatives. Quinolines are compounds containing a quinoline moiety, a bicyclic aromatic compound made up of a benzene ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The compound also contains ethoxy, methoxy, and phenyl substituents .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that this compound can undergo would depend on the reaction conditions and the presence of other reactants.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy and methoxy groups could increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique
Structural and Aggregation Properties
Research by Portilla et al. (2005) on dihydrobenzopyrazoloquinolines, closely related to the chemical , explores how substitution affects the dimensionality of supramolecular aggregation. They found that molecules of related structures are linked into complex frameworks by a combination of hydrogen bonds, highlighting the significance of molecular design in influencing material properties (J. Portilla, J. Quiroga, J. Cobo, J. N. Low, & C. Glidewell, 2005).
Microwave-Assisted Synthesis
Mogilaiah, Sudhakar, and Reddy (2003) described the microwave-assisted synthesis of pyrazolo[3,4-b]quinolines containing the 1,8-naphthyridine moiety, a process that significantly enhances the reaction rate and yield compared to conventional methods. This study highlights the efficiency of microwave irradiation in the synthesis of complex quinoline derivatives (K. Mogilaiah, G. Sudhakar, & N. Reddy, 2003).
Novel Synthesis Methods
A study by Kurasawa et al. (1987) introduced a new method for synthesizing novel quinoxalinylpyrazolo[5,1-c][1,2,4]triazines, showcasing innovative pathways for creating complex heterocyclic compounds. This research contributes to the toolkit of synthetic chemists designing novel molecules with potential applications in various fields (Y. Kurasawa et al., 1987).
Potential Biological Applications
The synthesis of novel conformationally constrained pyrazolo[4,3-c]quinoline derivatives, as reported by Kasiotis et al. (2006), suggests potential ligands for the estrogen receptor. Such studies indicate the therapeutic potential of these compounds, hinting at their application in drug discovery and medicinal chemistry (K. Kasiotis, N. Fokialakis, & S. Haroutounian, 2006).
Antimicrobial Properties
Research on pyrazolo[3,4-d]pyrimidine derivatives by Holla et al. (2006) examines their potential as antimicrobial agents. This study underscores the importance of heterocyclic compounds in developing new treatments for infectious diseases (B. S. Holla, M. Mahalinga, M. S. Karthikeyan, P. M. Akberali, & N. S. Shetty, 2006).
Orientations Futures
Propriétés
IUPAC Name |
8-ethoxy-1-(2-methoxyphenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-3-30-18-13-14-21-19(15-18)25-20(16-26-21)24(17-9-5-4-6-10-17)27-28(25)22-11-7-8-12-23(22)29-2/h4-16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGSDYXBAZZPNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4OC)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethoxy-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,1,5-trimethylpyrazole-3-carboxamide](/img/structure/B2927734.png)

![2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2927737.png)
![Methyl 3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2927738.png)
![Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate](/img/structure/B2927739.png)
![(1Z)-N'-hydroxy-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide](/img/structure/B2927740.png)
![N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2927742.png)
![3-chloro-4-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2927744.png)
![5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2927746.png)
![(4-chlorophenyl)[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2927747.png)

